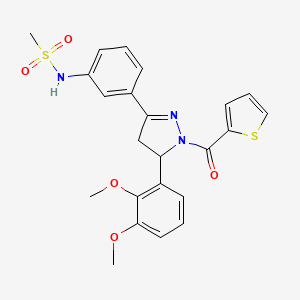

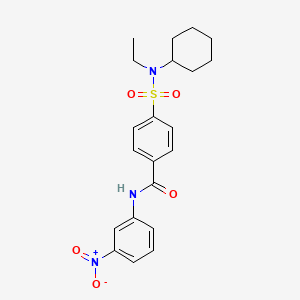

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine, also known as DMNPY, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. DMNPY is a pyrimidine derivative that has a nitro group and a phenoxy group attached to its structure, making it a unique compound with various properties.

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Crystal Structures

Research into nitropyrimidine analogues, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine, has revealed how these molecules can form hydrogen-bonded sheets and exhibit pi-stacking interactions, contributing to our understanding of molecular assembly and the design of molecular electronic devices. This knowledge can aid in the development of new materials with tailored properties (Glidewell et al., 2003).

Catalytic Oxidation

The study of catalyzed oxidation of amines, including primary and secondary amines, with hydrogen peroxide, opens avenues for the synthesis of nitrones, oximes, and azoxy compounds from amine substrates. Such reactions are crucial for creating intermediates used in various industrial and pharmaceutical applications (Yamazaki, 1997).

Molecular Electronics

Compounds containing nitroamine groups have demonstrated significant potential in molecular electronics. For example, molecules with a nitroamine redox center have been used in electronic devices to achieve negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in developing new electronic devices (Chen et al., 1999).

Directed Evolution for Catalytic Efficiency

The directed evolution of enzymes to enhance their catalytic efficiency towards nitrogen heterocycle substrates demonstrates the potential for biosynthesizing azoxy compounds, including those derived from aminopyrimidine compounds. This approach could be significant for producing industrially relevant compounds through biotechnological means (Xu et al., 2022).

Propiedades

IUPAC Name |

6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-3-4-8(2)9(5-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHBPHWBJAFIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)

methanone](/img/structure/B2710632.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710636.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)